molecular formula C6H11N5 B13803594 2-(1-Aminoprop-1-enyl)pyrazole-3,4-diamine

2-(1-Aminoprop-1-enyl)pyrazole-3,4-diamine

Cat. No.: B13803594
M. Wt: 153.19 g/mol
InChI Key: ARCINNIAVJHFNI-UHFFFAOYSA-N
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Description

2-(1-Aminoprop-1-enyl)pyrazole-3,4-diamine is a heterocyclic compound featuring a pyrazole ring substituted with an aminopropenyl group and two amino groups at positions 3 and 4. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoprop-1-enyl)pyrazole-3,4-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoprop-1-enyl)pyrazole-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Aminoprop-1-enyl)pyrazole-3,4-diamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(1-Aminoprop-1-enyl)pyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Aminoprop-1-enyl)pyrazole-3,4-diamine is unique due to the presence of both an aminopropenyl group and two amino groups on the pyrazole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives .

Properties

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

IUPAC Name

2-(1-aminoprop-1-enyl)pyrazole-3,4-diamine

InChI

InChI=1S/C6H11N5/c1-2-5(8)11-6(9)4(7)3-10-11/h2-3H,7-9H2,1H3

InChI Key

ARCINNIAVJHFNI-UHFFFAOYSA-N

Canonical SMILES

CC=C(N)N1C(=C(C=N1)N)N

Origin of Product

United States

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